N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide
Description
N-[(4-Chlorophenyl)methyl]-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core linked to a 3-cyano-6-methoxyquinoline moiety and a 4-chlorobenzyl group. The molecular formula is C₂₄H₂₃ClN₄O₂, with a molecular weight of 434.9 g/mol (calculated from structural data). The quinoline ring features a cyano (-CN) group at position 3 and a methoxy (-OCH₃) group at position 6, which likely enhance its binding affinity to biological targets through hydrogen bonding and hydrophobic interactions . The compound’s SMILES notation is COC1=C(C=C2C(=C1)N=C(C#N)C(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)Cl, reflecting its stereoelectronic properties .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O2/c1-31-20-6-7-22-21(12-20)23(18(13-26)15-27-22)29-10-8-17(9-11-29)24(30)28-14-16-2-4-19(25)5-3-16/h2-7,12,15,17H,8-11,14H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRHUTSXLIEUFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Cyano and Methoxy Groups: The cyano and methoxy groups can be introduced via nucleophilic substitution reactions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, an amine, and a ketone.
Coupling of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new groups or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases that involve the central nervous system.
Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound could be used as a tool to study various biological processes, particularly those involving quinoline derivatives.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline core is known to interact with various biological targets, and the presence of the cyano and methoxy groups could enhance these interactions. The piperidine ring could also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Quinoline-Based Analogs
- 6-Methoxy vs. However, the methoxy group may reduce membrane permeability relative to lipophilic methyl/fluoro groups .
- 4-Chlorobenzyl vs. 4-Chlorophenyl : The 4-chlorobenzyl group in the target compound introduces a flexible linker, which may improve binding pocket accommodation compared to rigid 4-chlorophenyl derivatives () .
Heterocyclic Core Variations
- Quinoline vs. Pyrimidine/Oxazole: Pyrimidine-based analogs () and oxazole derivatives () exhibit distinct electronic profiles. For example, the trifluoromethylpyrimidine in ’s compound likely enhances metabolic stability, while oxazole rings () may confer rigidity for HCV inhibition .
Biological Activity
N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- CAS Number : 1207032-81-2
The structure consists of a piperidine ring substituted with a chlorophenyl group and a cyano-methoxyquinoline moiety, which are crucial for its biological activity.
Pharmacological Activities
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In particular, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, including colorectal cancer cells (SW480 and HCT116) with IC50 values as low as 0.12 μM . The mechanism involves the inhibition of Wnt signaling pathways, which are critical in tumorigenesis.
2. Antibacterial Activity
The compound's antibacterial potential has been evaluated against various bacterial strains. While specific data for this compound is limited, related compounds show moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis . The presence of the piperidine moiety is often associated with enhanced antibacterial properties.
3. Enzyme Inhibition
this compound may also act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Compounds with similar structures have demonstrated strong inhibitory activity against these enzymes, making them potential candidates for treating conditions like Alzheimer's disease and urinary tract infections .
The mechanisms by which this compound exerts its biological effects involve several pathways:
- Wnt/β-catenin Pathway : Inhibition of this pathway is linked to reduced proliferation in cancer cells.
- Enzyme Interaction : Binding to AChE and urease disrupts their normal function, leading to therapeutic effects in neurodegenerative diseases and infections.
Case Studies
Several studies have explored the biological activities of related compounds:
- Anticancer Studies : A study synthesized derivatives that showed promising anticancer activity against HCT116 cells, with one compound demonstrating an IC50 value of 0.12 μM, significantly outperforming traditional chemotherapeutics like 5-FU .
- Antibacterial Screening : A series of piperidine derivatives were tested for antibacterial activity, revealing moderate efficacy against various bacterial strains, suggesting that modifications in the structure can enhance potency .
Data Table: Biological Activities Summary
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including:
- Quinoline Core Functionalization : Introduce the 3-cyano and 6-methoxy groups via nucleophilic substitution or palladium-catalyzed coupling reactions.
- Piperidine Carboxamide Coupling : Use peptide coupling reagents (e.g., HATU or EDC) to conjugate the piperidine-4-carboxamide to the quinoline scaffold.
- Chlorophenylmethyl Attachment : Employ reductive amination or alkylation under basic conditions (e.g., NaH in DMF) to attach the (4-chlorophenyl)methyl group.
Key Optimization Tips : - Monitor reaction progress via HPLC or TLC to minimize side products.
- Purify intermediates using column chromatography with gradients of ethyl acetate/hexane.
- Adjust stoichiometry of coupling reagents to 1.2–1.5 equivalents to improve yields .
Basic: How can researchers validate the purity and structural integrity of this compound during synthesis?
Methodological Answer:
- Purity Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity ≥95%.
- Structural Confirmation :
Advanced: What computational and experimental approaches resolve contradictions in structure-activity relationship (SAR) data for this compound?
Methodological Answer:
Contradictions in SAR often arise from conformational flexibility or assay variability. Mitigation strategies include:
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases) to identify stable binding conformers.
- Orthogonal Assays : Use SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporters) for functional validation.
- Crystallographic Analysis : Co-crystallize the compound with its target (if feasible) to resolve binding ambiguities, as demonstrated for related piperidine-carboxamide derivatives .
Advanced: How does the 3-cyano-6-methoxyquinoline moiety influence the compound’s pharmacokinetic profile?
Methodological Answer:
- Lipophilicity : The cyano group increases logP, enhancing membrane permeability (predicted via computational tools like MarvinSketch).
- Metabolic Stability : Methoxy groups reduce oxidative metabolism by cytochrome P450 enzymes, as shown in microsomal stability assays.
- Solubility : The polar carboxamide and quinoline nitrogen improve aqueous solubility, critical for in vivo bioavailability.
Experimental Validation : - Conduct hepatic microsome assays (human/rodent) to quantify metabolic half-life.
- Use Caco-2 cell monolayers to assess permeability .
Advanced: What crystallographic techniques are suitable for analyzing the solid-state structure of this compound?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/methanol). Collect data at 100 K using a synchrotron source for high resolution.
- Key Parameters :
- Refine hydrogen bonding networks (e.g., N–H⋯O=C interactions between carboxamide and quinoline).
- Analyze torsion angles to confirm spatial arrangement of substituents.
- Comparative Analysis : Cross-reference with COD database entries (e.g., COD ID 2230670 for analogous piperidine-carboxamides) .
Basic: What in vitro assays are recommended for initial evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., Kinase-Glo®) to screen against kinase targets.
- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria.
- Cytotoxicity : Test in HEK293 or HepG2 cells via MTT assay (IC₅₀ determination).
Controls : Include positive controls (e.g., staurosporine for kinases) and solvent-only blanks .
Advanced: How can researchers design in vivo studies to evaluate the compound’s therapeutic potential?
Methodological Answer:
- Animal Models : Select disease-relevant models (e.g., xenograft mice for oncology).
- Dosing Regimen :
- Oral Bioavailability : Administer via gavage (5–10 mg/kg) and measure plasma concentrations via LC-MS/MS.
- IV PK Studies : Determine t₁/₂, Cmax, and AUC.
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) post-treatment.
Data Interpretation : Compare with in vitro EC₅₀ values to assess translational relevance .
Advanced: What strategies mitigate off-target effects observed in functional screens?
Methodological Answer:
- Proteome Profiling : Use affinity purification mass spectrometry (AP-MS) to identify unintended targets.
- Selectivity Screening : Test against panels of related enzymes/receptors (e.g., Eurofins CEREP panel).
- Structural Modifications : Introduce steric hindrance (e.g., bulkier substituents) or reduce electrophilicity to minimize promiscuity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
